C22H22FN3O2S2
Description
C22H22FN3O2S2 is a fluorinated heterocyclic compound featuring a pyrimidine core, sulfur atoms, and a fluorine substituent. The sulfur moieties (S2) may contribute to interactions with biological targets, such as enzymes or receptors, via hydrogen bonding or hydrophobic effects.
Properties
Molecular Formula |
C22H22FN3O2S2 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H22FN3O2S2/c1-3-10-26-21(28)19-15-6-4-5-7-17(15)30-20(19)25-22(26)29-12-18(27)24-14-9-8-13(2)16(23)11-14/h3,8-9,11H,1,4-7,10,12H2,2H3,(H,24,27) |
InChI Key |
BCTZGOLHSFDDDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C22H22FN3O2S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the reaction of a fluorinated aromatic compound with a thiol-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of This compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity This compound for various applications.
Chemical Reactions Analysis
Types of Reactions
C22H22FN3O2S2: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, alcohols; reactions often require the presence of a base and are conducted at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
C22H22FN3O2S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of C22H22FN3O2S2 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares C22H22FN3O2S2 with structurally related compounds, highlighting key molecular and functional differences:
Key Observations:
Fluorine vs. Phenol Substituents: The fluorine atom in this compound likely increases metabolic stability compared to the phenol group in C22H21N3O2, as fluorine is a common bioisostere for hydroxyl groups . Fluorine’s electronegativity may enhance binding affinity to electron-deficient targets, such as ATP-binding pockets in kinases.
Sulfur Content :
- This compound contains two sulfur atoms, which may form disulfide bonds or interact with cysteine residues in proteins, unlike C22H21N3O2 and C22H20N2O3S.
Structural Scaffolds: C22H21N3O2 features a chromeno-pyrimidine core linked to a piperidine ring, a scaffold associated with kinase inhibition .
Research Findings:
- C22H21N3O2 (): Chromeno-pyrimidine derivatives have demonstrated activity in crystallographic and pharmacological studies, with piperidine substituents enhancing solubility .
Biological Activity
C22H22FN3O2S2 is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their diverse biological activities. The presence of functional groups such as sulfonamide and fluorine contributes to its unique properties and interactions within biological systems.
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.
- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits key metabolic pathways.
- Case Study : A study showed that this compound had an MIC (Minimum Inhibitory Concentration) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus, indicating its potential as an antibacterial agent .
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
2. Anti-Inflammatory Activity
This compound has shown promising results in reducing inflammation.
- In Vivo Studies : In animal models, the compound inhibited carrageenan-induced paw edema significantly, with reductions observed at various time intervals (94.69% at 1 hour post-administration) indicating potent anti-inflammatory effects .
| Time (hours) | Reduction (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
3. Anticancer Activity
The compound has also been investigated for its anticancer properties.
- Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/AKT signaling pathway.
- Research Findings : In vitro studies revealed that this compound inhibited the growth of neuroblastoma cells by promoting apoptosis via both intrinsic and extrinsic pathways .
Research Findings
A variety of studies have been conducted to explore the biological activity of this compound:
- Antiviral Activity : Preliminary findings suggest antiviral properties against certain viruses, although further research is needed to elucidate the exact mechanisms.
- Cytotoxicity : The compound was tested against several cancer cell lines, showing selective cytotoxicity with IC50 values indicating effective concentrations for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
